3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Description
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a triazinedione derivative characterized by a cyclohexyl group at position 3, an ethyl group at position 1, and a methylamino substituent at position 5. Triazinediones are heterocyclic compounds with a six-membered ring containing three nitrogen atoms and two ketone oxygen atoms. These compounds are of interest in agrochemical and pharmaceutical research due to their structural versatility and bioactivity .
Properties
CAS No. |
51235-98-4 |
|---|---|
Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H20N4O2/c1-3-15-10(13-2)14-11(17)16(12(15)18)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3,(H,13,14,17) |
InChI Key |
OWDLSDUMEOWPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=O)N(C1=O)C2CCCCC2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate amines with aldehydes or ketones. One common method is the reaction of cyclohexylamine, ethylamine, and methylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triazinediones vary primarily in their substituents, which influence their physical properties, reactivity, and biological activity. Key structural analogs include:
Key Structural Differences:
- Position 6: Methylamino vs. dimethylamino (hexazinone) affects electron density and hydrogen-bonding capacity. Methylamino is less lipophilic, which could reduce soil persistence but enhance water solubility .
- Position 3: Cyclohexyl groups enhance hydrophobicity, favoring membrane penetration in agrochemicals .
Physicochemical Properties
Notes:
- The ethyl group may increase solubility in non-polar solvents compared to methyl.
- Chloro-substituted analogs (e.g., ) are more reactive, serving as intermediates for further functionalization.
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